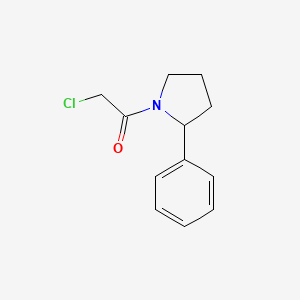

![molecular formula C5H8ClFO2S B2490885 [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1314963-95-5](/img/structure/B2490885.png)

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride" is a chemical compound that has been studied for its interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

An efficient methodology for nucleophilic fluoromethylation using similar compounds has been developed, which can be applied to the synthesis of alpha-substituted fluoroalkane derivatives (Prakash et al., 2009).

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride, a related compound, has been studied by electron diffraction, providing insights into the geometrical parameters that could be relevant for the study of “[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride” (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

- Reactivity with Aldehydes and Ketones : The compound is known to react with aldehydes and ketones, leading to fluorinated derivatives with good yields and enantioselectivities (Kamlar et al., 2010).

- Reaction with Sulfamidates and Sulfates : It has been used in the regioselective fluoromethylation of cyclic sulfamidates and sulfates (Zeng et al., 2023).

- Enantioselective Additions : It shows potential in enantioselective additions to unsaturated compounds, important for synthesizing chiral molecules (Moon et al., 2009).

Physical Properties Analysis

While specific physical properties of “[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride” are not detailed, related compounds provide insights into behavior such as electron transfer reactions and structural stability in different environments (Tamba et al., 2007).

Chemical Properties Analysis

- Reactivity in Radical Reactions : The compound's reactivity in radical reactions, particularly in the presence of sulfonates, has been a subject of study, providing insight into its chemical behavior and potential applications (King et al., 1993).

- Versatility in Organic Synthesis : Its versatility in organic synthesis is highlighted by its potential in various reactions, including electron transfer reactions (Abe & Oku, 1994).

Wissenschaftliche Forschungsanwendungen

Selective Fluorination

Makino and Yoshioka (1987) demonstrated the use of methanesulfonyl fluoride and cesium fluoride, modified with 18-crown-6, for selective fluorination of various benzyl alcohols via nucleophilic substitution. This method was extended for synthesizing ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide from corresponding alcohol and chloride respectively (Makino & Yoshioka, 1987).

Oxydiaphoric Inhibition Study

Kitz and Wilson (1963) researched the oxydiaphoric (acid-transferring) inhibition of acetylcholinesterase by methanesulfonyl fluoride. They found that methanesulfonyl fluoride reacts with the enzyme to produce a methanesulfonyl enzyme derivative, indicating its potential as a biochemical research tool (Kitz & Wilson, 1963).

Nucleophilic Fluoromethylation

Prakash et al. (2009) developed an efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane. This approach enabled the stereospecific synthesis of various alpha-fluorovinyl compounds (Prakash et al., 2009).

Electrochemical Properties Study

Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid. They studied the reversible intercalation of sodium into vanadium pentoxide films, contributing to battery and energy storage research (Su, Winnick, & Kohl, 2001).

Rearrangement and Bond Formation Study

Ando et al. (2005) conducted a study on the treatment of 2-chloro-3,3-difluoroprop-2-en-1-ol derivatives with methanesulfonyl chloride. They observed a novel [3,3] sigmatropic rearrangement leading to the formation of various dienes through a C-C bond formation, indicating its utility in organic synthesis (Ando et al., 2005).

N-arylation Study

Rosen et al. (2011) reported on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, presenting a method that eliminates concerns over genotoxic impurities in synthesis processes (Rosen et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

[1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICZDKAPQPYFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

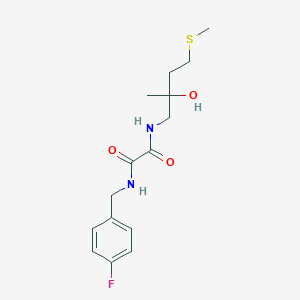

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)

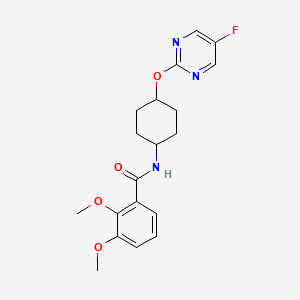

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)

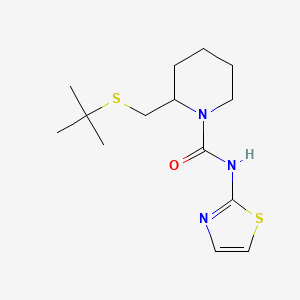

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)

![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)

![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)